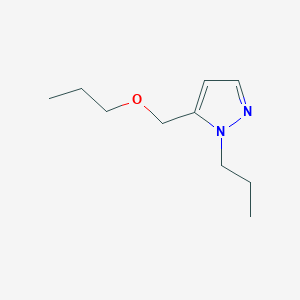

5-(propoxymethyl)-1-propyl-1H-pyrazole

説明

特性

IUPAC Name |

5-(propoxymethyl)-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-3-7-12-10(5-6-11-12)9-13-8-4-2/h5-6H,3-4,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFLTTWWDPHTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)COCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(propoxymethyl)-1-propyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of 5-(propoxymethyl)-1-propyl-1H-pyrazole can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .

化学反応の分析

Types of Reactions: 5-(propoxymethyl)-1-propyl-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives.

科学的研究の応用

While comprehensive data tables and case studies for "5-(propoxymethyl)-1-propyl-1H-pyrazole" are not available in the search results, its applications in scientific research can be discussed. Pyrazole derivatives, in general, exhibit a wide array of biological activities and serve as important medicinal scaffolds .

Scientific Research Applications

- General Applications: 3-(propoxymethyl)-1-propyl-1H-pyrazole has diverse applications in scientific research. It is used as a building block for synthesizing more complex heterocyclic compounds. It is also investigated for potential biological activities, including antimicrobial and anticancer properties.

- Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

- Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: It is explored as a potential pharmacophore in drug design because of its ability to interact with biological targets.

- Industry: It is utilized in the development of agrochemicals and materials science for its unique chemical properties.

- Analogous Pyrazole Derivatives: Pyrazole biomolecules have shown potential as anti-inflammatory and anticancer agents . Some pyrazole derivatives have demonstrated significant cytotoxic potential against Hep-2 and P815 cancer cell lines . Other derivatives have shown effectiveness in countering A549 growth and inducing cell apoptosis with growth inhibitory properties . Certain pyrazole-based compounds have yielded significant results in ALK5 inhibition .

作用機序

The mechanism of action of 5-(propoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Key Observations :

- Substituent Position : The placement of the propoxymethyl group significantly impacts biological activity. In PHEP, the 3-(propoxymethyl) group enhances β1-adrenergic receptor selectivity, whereas 5-(propoxymethyl) in the target compound may prioritize steric effects over electronic modulation .

Physicochemical Properties

- Acidity : The pKa of 1-propyl-1H-pyrazole in THF is 35.9, indicating weak acidity. The electron-donating propoxymethyl group in the target compound may further reduce acidity, though experimental data are needed .

- Thermal Stability : Propoxymethyl-substituted compounds (e.g., ethyl 5-(propoxymethyl)tetrahydrofuran carboxylates) exhibit stability under vacuum distillation, suggesting similar robustness in the target compound .

Reactivity and Stability

- Isomerization : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 3 in ) undergo isomerization under acidic or basic conditions, suggesting that the target compound’s stability may depend on reaction media .

Q & A

Q. Table 1: Example Reaction Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂ in AcOH, 50°C, 6h | 75 | |

| Propoxymethyl Substitution | Propyloxymethyl chloride, K₂CO₃, DMF, 80°C | 83 |

Basic: How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer:

Structural verification relies on:

- ¹H/¹³C NMR : Peaks for propoxymethyl (–CH₂–O–CH₂CH₂CH₃) appear as triplets (δ ~3.5–4.0 ppm for –O–CH₂– and δ ~1.0–1.5 ppm for –CH₂CH₂CH₃). Pyrazole ring protons resonate between δ 6.0–7.5 ppm .

- FTIR : Stretching vibrations for C–O (1100–1250 cm⁻¹) and C–N (1350–1450 cm⁻¹) confirm functional groups .

- Elemental Analysis : Carbon and hydrogen percentages must align with theoretical values (e.g., C: 64.49%, H: 9.74% for C₁₀H₁₈O₃) .

Advanced: How can computational methods like DFT predict the acidity and reactivity of 5-(propoxymethyl)-1-propyl-1H-pyrazole?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Key steps include:

pKa Prediction : Compare Gibbs energies of deprotonation to a reference compound (e.g., 1-propyl-1H-pyrazole, pKa ~35.9 in THF) using homodesmic reactions .

Reactivity Analysis : Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic/electrophilic sites. Substituents like propoxymethyl lower LUMO energy, enhancing electrophilicity .

Q. Table 2: Computational Parameters

| Property | Value (DFT) | Reference |

|---|---|---|

| pKa (THF) | ~36.5 (estimated) | |

| HOMO-LUMO Gap (eV) | 4.2–4.5 |

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) .

- Purity Validation : HPLC (>95% purity) and mass spectrometry ensure reproducibility .

- Meta-Analysis : Compare data from structurally analogous compounds (e.g., pyrazoles with similar substituents) to identify trends .

Basic: What are key considerations in designing stability studies for this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Monitor decomposition via TGA/DSC at 25–150°C. Propoxymethyl groups may hydrolyze under acidic conditions (pH <3), requiring pH-controlled storage .

- Light Sensitivity : UV-Vis spectroscopy tracks degradation under UV light; amber vials are recommended .

Advanced: How do substituent positions influence electronic properties, and how is this analyzed?

Methodological Answer:

- Electronic Effects : Propoxymethyl at C5 donates electron density via oxygen, stabilizing the pyrazole ring. Compare Hammett σ values for substituents to predict resonance/inductive effects .

- X-ray Crystallography : ORTEP-3 software generates thermal ellipsoid plots to visualize bond lengths/angles, confirming substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。